molecular formula C22H34Br2N2 B14349355 1-Dodecyl-4,4'-bipyridin-1-ium dibromide CAS No. 92506-16-6

1-Dodecyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14349355
CAS No.: 92506-16-6
M. Wt: 486.3 g/mol
InChI Key: URQHSANZJXYMCA-UHFFFAOYSA-M
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Description

1-Dodecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound that belongs to the family of bipyridinium salts. These compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry. The presence of a long dodecyl chain in its structure imparts unique amphiphilic properties, making it useful in various applications.

Preparation Methods

The synthesis of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with a dodecyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

4,4’-bipyridine+dodecyl bromide1-Dodecyl-4,4’-bipyridin-1-ium dibromide\text{4,4'-bipyridine} + \text{dodecyl bromide} \rightarrow \text{1-Dodecyl-4,4'-bipyridin-1-ium dibromide} 4,4’-bipyridine+dodecyl bromide→1-Dodecyl-4,4’-bipyridin-1-ium dibromide

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

1-Dodecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dodecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is primarily based on its ability to interact with biological membranes and disrupt their integrity. The long dodecyl chain allows the compound to insert into lipid bilayers, leading to increased membrane permeability and potential cell lysis. The bipyridinium core can also participate in redox reactions, which can generate reactive oxygen species and contribute to its antimicrobial activity.

Comparison with Similar Compounds

1-Dodecyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:

The unique feature of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is its balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

92506-16-6

Molecular Formula

C22H34Br2N2

Molecular Weight

486.3 g/mol

IUPAC Name

1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21;;/h12-17,19-20H,2-11,18H2,1H3;2*1H/q+1;;/p-1

InChI Key

URQHSANZJXYMCA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-]

Origin of Product

United States

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